Aminopentanal diethyl acetal

Description

BenchChem offers high-quality Aminopentanal diethyl acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminopentanal diethyl acetal including the price, delivery time, and more detailed information at info@benchchem.com.

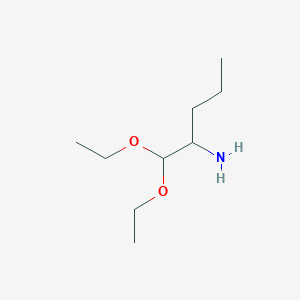

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO2 |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1,1-diethoxypentan-2-amine |

InChI |

InChI=1S/C9H21NO2/c1-4-7-8(10)9(11-5-2)12-6-3/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

VBUBGOFPUCXXND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(OCC)OCC)N |

Origin of Product |

United States |

Foundational & Exploratory

Aminopentanal diethyl acetal CAS 3662-58-6 chemical properties

An In-Depth Technical Guide to Aminopentanal Diethyl Acetal and Related Compounds: Properties, Synthesis, and Applications

Senior Application Scientist Note: Upon investigation, the provided CAS number 3662-58-6 is not clearly associated with aminopentanal diethyl acetal in publicly available chemical databases. This guide will therefore focus on the two most relevant and likely intended chemical entities: 5-Aminopentanal Diethyl Acetal (CAS 21938-23-8) , which matches the requested carbon chain length, and the closely related, more frequently documented 4-Aminobutyraldehyde Diethyl Acetal (CAS 6346-09-4) . This approach ensures the delivery of accurate and actionable technical information for professionals in research and drug development.

Part 1: 5-Aminopentanal Diethyl Acetal

This molecule serves as a valuable bifunctional building block, incorporating a protected aldehyde and a primary amine. This structure is particularly useful for the synthesis of nitrogen-containing heterocycles and other complex molecular architectures.

Physicochemical and Spectroscopic Properties

The key physicochemical properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source |

| CAS Number | 21938-23-8 | [1][2] |

| Molecular Formula | C₉H₂₁NO₂ | [1][2] |

| Molecular Weight | 175.27 g/mol | [2] |

| Synonyms | 5,5-Diethoxy-1-pentanamine, 5-Aminovaleraldehyde Diethyl Acetal | [2] |

| Predicted pKa | 10.60 ± 0.10 | [1] |

| Canonical SMILES | CCOC(CCCCN)OCC | [1] |

Expected Spectroscopic Profile:

While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features:

-

¹H NMR:

-

~4.4-4.6 ppm (t, 1H): The proton of the acetal group, CH(OEt)₂, coupled to the adjacent methylene group.

-

~3.4-3.7 ppm (m, 4H): The two methylene groups of the ethoxy fragments, -OCH₂CH₃.

-

~2.7 ppm (t, 2H): The methylene group adjacent to the amine, -CH₂NH₂.

-

~1.3-1.7 ppm (m, 6H): The three methylene groups of the pentane backbone.

-

~1.2 ppm (t, 6H): The methyl groups of the ethoxy fragments, -OCH₂CH₃.

-

~1.1 ppm (s, 2H): The broad singlet of the primary amine protons, -NH₂. The chemical shift and appearance of this peak can vary significantly with solvent and concentration.

-

-

¹³C NMR:

-

~103-104 ppm: Acetal carbon, CH(OEt)₂.

-

~60-62 ppm: Ethoxy methylene carbons, -OCH₂CH₃.

-

~42 ppm: Methylene carbon adjacent to the amine, -CH₂NH₂.

-

~20-35 ppm: Remaining backbone methylene carbons.

-

~15 ppm: Ethoxy methyl carbons, -OCH₂CH₃.

-

-

IR Spectroscopy:

-

3300-3400 cm⁻¹: Two N-H stretching bands, characteristic of a primary amine.

-

2850-2950 cm⁻¹: C-H stretching bands of the alkyl groups.

-

1050-1150 cm⁻¹: Strong C-O stretching bands, characteristic of the acetal group.

-

Synthesis, Reactivity, and Applications

Proposed Synthetic Pathway:

A logical and common approach to synthesizing such a molecule is through the nucleophilic substitution of a corresponding halo-acetal with an amine source. The workflow is conceptualized below.

Caption: General synthetic workflow for 5-aminopentanal diethyl acetal.

Core Reactivity:

The utility of this reagent stems from its two distinct functional groups: the primary amine and the acid-labile acetal.

-

Amine Group Reactions: The primary amine is nucleophilic and can undergo standard transformations such as N-acylation, N-alkylation, and reductive amination to build more complex structures.

-

Acetal Group (Protected Aldehyde): The diethyl acetal serves as a robust protecting group for the aldehyde. It is stable to basic, organometallic, and reducing conditions that would typically react with a free aldehyde.[3] The aldehyde can be unmasked under aqueous acidic conditions.

Key Application: Synthesis of (±)-Harmicine:

5-Aminopentanal diethyl acetal is explicitly cited as a key reagent in the synthesis of (±)-Harmicine.[1][2] In this context, the amine functionality is likely used for an initial coupling reaction, while the latent aldehyde is deprotected at a later stage to facilitate a crucial cyclization step, forming a core heterocyclic ring system of the target molecule.

Part 2: 4-Aminobutyraldehyde Diethyl Acetal

This compound is a four-carbon chain analogue and is more widely commercially available. It finds extensive use as a versatile building block and cross-linking reagent in both chemical biology and materials science.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 6346-09-4 | [4][5][6] |

| Molecular Formula | C₈H₁₉NO₂ | [4][5][6] |

| Molecular Weight | 161.24 g/mol | [4][6] |

| Boiling Point | 196 °C (469.2 K) | [4][6] |

| Density | 0.933 g/mL at 25 °C | [4] |

| Refractive Index | 1.4270 - 1.4310 (20°C) | [5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [4] |

| Synonyms | 4,4-Diethoxybutylamine | [4][6] |

| Appearance | Clear colorless to yellow liquid | [5] |

Available Spectroscopic Data:

The National Institute of Standards and Technology (NIST) provides spectral data for this compound.

-

Mass Spectrum (Electron Ionization): The NIST database contains the mass spectrum, which is a critical tool for identifying the compound during a reaction workup by GC-MS.[7]

-

IR Spectrum: An IR spectrum is available, which would confirm the presence of N-H and C-O stretches characteristic of the primary amine and acetal groups, respectively.[6]

Reactivity and Deprotection Protocol

The reactivity paradigm is identical to its five-carbon homologue, centered on the amine and the protected aldehyde. The deprotection of the acetal is a fundamental step to unmask the aldehyde for subsequent transformations, most notably intramolecular cyclization reactions.

Caption: Key reaction pathways for 4-aminobutyraldehyde diethyl acetal.

Experimental Protocol: Acetal Deprotection

This protocol describes a general method for the hydrolysis of the diethyl acetal to yield the corresponding aldehyde, which is often used immediately in the next synthetic step without isolation.

Objective: To deprotect the aldehyde functionality of 4-Aminobutyraldehyde Diethyl Acetal.

Materials:

-

4-Aminobutyraldehyde Diethyl Acetal

-

Tetrahydrofuran (THF) or Acetone

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1 equivalent of 4-Aminobutyraldehyde Diethyl Acetal in a suitable solvent like THF or acetone in a round-bottom flask. The choice of solvent depends on the subsequent reaction.

-

Acidification: Cool the solution in an ice bath (0 °C). Add 2M aqueous HCl dropwise while stirring. The amount of acid can range from catalytic to stoichiometric depending on the substrate's sensitivity.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

-

Causality Note: The acid catalyzes the hydrolysis of the acetal.[8] The mechanism involves protonation of one of the ethoxy oxygens, followed by elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which rapidly equilibrates to the final aldehyde product.

-

Workup: Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Critical Note: The resulting 4-aminobutyraldehyde is often unstable and prone to self-polymerization or cyclization. It is best practice to use the crude product immediately in the subsequent synthetic step.

Applications in Research and Development

This reagent's bifunctional nature makes it highly valuable in several research areas:

-

Synthesis of Heterocycles: The deprotected amino-aldehyde is a direct precursor to cyclic imines like Δ¹-Pyrroline, a key intermediate in the synthesis of alkaloids and other bioactive molecules.

-

Cross-Linking Reagent: It can be used to link different molecules or materials.[4] The amine can be coupled to a carboxyl group on one molecule (e.g., a protein or polymer), and the deprotected aldehyde can then react with a nucleophile on a second molecule.

-

Chemical Biology: It has been utilized in studies related to the co-catabolism of arginine and succinate in symbiotic nitrogen fixation and in the biosynthesis of 2-acetyl-1-pyrroline, a key aroma compound in rice.[4]

-

Materials Science: The compound has been used in the development of chemically modified hydrogel-filled nanopores for single-molecule sensing applications.[4]

Part 3: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on typical Safety Data Sheet (SDS) information for amino acetals.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes. This class of chemicals can cause skin burns and severe eye damage.[9]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from sources of ignition, strong oxidizing agents, and acids.[9][11]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

References

- 4 - SAFETY DATA SHEET. (n.d.).

- 4-Aminobutyraldehyde diethyl acetal - AK Scientific, Inc. (n.d.).

- 2 - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 30).

- SAFETY DATA SHEET - TCI Chemicals. (2019, October 24).

- 5-AMinopentanal Diethyl Acetal 21938-23-8 wiki. (n.d.).

- 4-Aminobutyraldehyde diethyl acetal 90%, technical grade 6346-09-4. (n.d.).

- (4R)-4-aminopentanal | C5H11NO | CID 88590480. (n.d.).

- 4-Aminobutyraldehyde diethyl acetal, 95% 100 g. (n.d.).

- NMR Solvent Data Chart. (n.d.).

- Acetal | C6H14O2 | CID 7765. (n.d.).

- Preparation of acetaldehyde diethyl acetal. (n.d.).

- 5-Aminopentanal Diethyl Acetal | CAS 21938-23-8. (n.d.).

- 4-Aminobutyraldehyde diethyl acetal. (n.d.). In NIST Chemistry WebBook.

- Mass spectrum of 4-Aminobutyraldehyde diethyl acetal. (n.d.). In NIST Chemistry WebBook.

- Murthy, N., et al. (2003). Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material for Therapeutic Applications. Journal of the American Chemical Society.

- Aminoacetaldehyde diethylacetal. (2021, April 24). In Wikipedia.

- 5-AMinopentanal Diethyl Acetal CAS NO.21938-23-8. (n.d.).

- Li, Z., et al. (2021). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules.

- Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method. (2024, October 24).

- Organic Syntheses. (n.d.). Notes.

- Dimethyl Acetals. (n.d.).

- Diethylaminoacetaldehyde Diethyl Acetal Supplier. (n.d.).

- China Aminoacetaldehyde diethyl acetal Factories, Supplier Manufacturer. (n.d.).

- Acetal Formation - Organic Chemistry, Reaction Mechanism. (2021, June 23). YouTube.

- Figure S16. 13 C NMR Spectrum of diethyl... (n.d.).

- 4-Aminobutyraldehyde diethyl acetal 90%, technical grade 6346-09-4. (n.d.).

- Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives. (1998). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Aminopentanal Diethyl Acetal | CAS 21938-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. 4-Aminobutyraldehyde diethyl acetal 90 , technical grade 6346-09-4 [sigmaaldrich.com]

- 5. 103261000 [thermofisher.com]

- 6. 4-Aminobutyraldehyde diethyl acetal [webbook.nist.gov]

- 7. 4-Aminobutyraldehyde diethyl acetal [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Aminopentanal Diethyl Acetal: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal diethyl acetal, also known by its systematic name 5,5-diethoxypentan-1-amine, is a bifunctional organic compound of significant interest to the synthetic chemistry and drug development communities.[1][2] Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal, makes it a versatile building block for the synthesis of a variety of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 5-aminopentanal diethyl acetal, with a focus on its role in the construction of valuable scaffolds for drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-aminopentanal diethyl acetal consists of a five-carbon chain with a primary amino group at one end (C1) and a diethyl acetal at the other (C5). The acetal group serves as a protecting group for the aldehyde functionality, rendering it stable to a range of reaction conditions under which a free aldehyde would be reactive.

Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 21938-23-8 | [1] |

| Molecular Formula | C9H21NO2 | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| Boiling Point | 232 °C | |

| Density | 0.904 g/mL | |

| Flash Point | 101 °C | |

| pKa (predicted) | 10.60 ± 0.10 | [1] |

Synthesis of 5-Aminopentanal Diethyl Acetal

Proposed Synthetic Protocol:

This protocol is based on analogous preparations of amino acetals and represents a viable, though not experimentally verified, route to 5-aminopentanal diethyl acetal.

Reaction Scheme:

Br-(CH2)4-CH(OCH2CH3)2 + NH3 (excess) → H2N-(CH2)4-CH(OCH2CH3)2 + NH4Br

Materials:

-

5-Bromopentanal diethyl acetal

-

Anhydrous ammonia (liquid or a concentrated solution in methanol)

-

A pressure-rated reaction vessel (autoclave)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Sodium hydroxide solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a pressure-rated vessel, dissolve 5-bromopentanal diethyl acetal in a minimal amount of a suitable solvent like methanol or ethanol.

-

Ammonolysis: Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully add a significant excess of anhydrous liquid ammonia. Alternatively, a concentrated solution of ammonia in methanol can be used.

-

Reaction: Seal the vessel and allow it to warm to room temperature, then heat to a temperature typically ranging from 100-150 °C. The reaction should be stirred vigorously for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling the reaction vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium chloride. To remove any ammonium salts and neutralize the solution, wash with a dilute solution of sodium hydroxide.

-

Extraction and Drying: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield 5-aminopentanal diethyl acetal.

Spectroscopic Characterization

Due to the absence of publicly available spectroscopic data for 5-aminopentanal diethyl acetal, this section will outline the expected spectral characteristics based on its molecular structure and the known spectroscopic properties of primary amines and diethyl acetals.

¹H NMR Spectroscopy:

-

-CH(O-)₂ (acetal proton): A triplet around 4.4-4.6 ppm.

-

-O-CH₂-CH₃ (ethoxy methylene protons): A quartet around 3.4-3.7 ppm.

-

-CH₂-NH₂ (methylene protons alpha to the amine): A triplet around 2.7-2.9 ppm.

-

-CH₂- (internal methylene protons): Multiplets in the range of 1.3-1.7 ppm.

-

-O-CH₂-CH₃ (ethoxy methyl protons): A triplet around 1.1-1.3 ppm.

-

-NH₂ (amine protons): A broad singlet that can appear over a wide range, typically between 1.0-3.0 ppm, and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

-

-CH(O-)₂ (acetal carbon): A signal in the range of 100-110 ppm.

-

-O-CH₂-CH₃ (ethoxy methylene carbon): A signal around 60-65 ppm.

-

-CH₂-NH₂ (carbon alpha to the amine): A signal around 40-45 ppm.

-

-CH₂- (internal methylene carbons): Signals in the range of 20-35 ppm.

-

-O-CH₂-CH₃ (ethoxy methyl carbon): A signal around 15 ppm.

Infrared (IR) Spectroscopy:

-

N-H stretch (primary amine): Two characteristic medium-intensity peaks in the region of 3300-3500 cm⁻¹.[3]

-

C-H stretch (alkane): Strong absorptions just below 3000 cm⁻¹.

-

C-O stretch (acetal): Strong, characteristic absorptions in the fingerprint region, typically around 1050-1150 cm⁻¹.[4]

-

N-H bend (primary amine): A medium to strong absorption around 1590-1650 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, this will be an odd-numbered mass, consistent with the Nitrogen Rule.

-

Fragmentation: Common fragmentation pathways would include the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 130, and alpha-cleavage adjacent to the nitrogen atom, which could lead to a prominent fragment at m/z = 30 ([CH₂NH₂]⁺).[5]

Reactivity and Applications in Drug Development

The synthetic utility of 5-aminopentanal diethyl acetal stems from the orthogonal reactivity of its two functional groups. The primary amine is a potent nucleophile, while the diethyl acetal is stable under basic and nucleophilic conditions but can be readily deprotected under acidic conditions to reveal the aldehyde.

Known Application: Synthesis of (±)-Harmicine

5-Aminopentanal diethyl acetal is a known reagent in the total synthesis of (±)-Harmicine.[1][2] Harmicine is a pyrido[4,3-b]indole alkaloid with potential biological activities. In this synthesis, the primary amine of 5-aminopentanal diethyl acetal participates in a condensation reaction, while the protected aldehyde is unmasked at a later stage to facilitate the final ring closure.

Potential Applications in Heterocyclic Synthesis

The structure of 5-aminopentanal diethyl acetal makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly piperidine derivatives.[6][7]

Caption: Proposed workflow for the synthesis of piperidine derivatives.

The general strategy involves the acidic hydrolysis of the diethyl acetal to unmask the aldehyde, followed by an intramolecular cyclization reaction. This cyclization can be achieved through various methods, such as reductive amination, to form the piperidine ring. This approach allows for the introduction of diversity at various positions of the piperidine scaffold, which is a privileged structure in medicinal chemistry, found in numerous approved drugs.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 5-aminopentanal diethyl acetal is not widely available, general precautions for handling bifunctional compounds containing primary amines and acetals should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8] The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the acetal.

-

Stability: Amino acetals are generally stable under neutral and basic conditions but are sensitive to acid.[9][10] Care should be taken to avoid acidic conditions during storage and handling unless deprotection is desired.

Conclusion

5-Aminopentanal diethyl acetal is a valuable and versatile building block for organic synthesis, particularly for the construction of nitrogen-containing heterocycles relevant to drug discovery. Its bifunctional nature allows for a range of synthetic manipulations, making it a powerful tool for the creation of diverse molecular scaffolds. While detailed experimental data for this specific compound is somewhat limited in the public domain, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. This guide provides a solid foundation for researchers and scientists looking to utilize 5-aminopentanal diethyl acetal in their synthetic endeavors.

References

-

Schulz, N., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(38), 10735-10743. Available from: [Link]

-

Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7234. Available from: [Link]

-

DTIC. (2025). Piperidine Synthesis. Available from: [Link]

-

Organic Syntheses. (1955). 2,4-DIMETHYLQUINOLINE. Available from: [Link]

-

Semantic Scholar. (1990). Synthesis of piperidine derivatives as potential analgetic agents. Available from: [Link]

-

ResearchGate. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Available from: [Link]

-

White Rose eTheses Online. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

PubChem. 5-Aminopentanal. Available from: [Link]

-

Sarpong, R., et al. (2014). Asymmetric Synthetic Access to the Hetisine Alkaloids: Total Synthesis of (+)-Nominine. Angewandte Chemie International Edition, 53(5), 1345-1349. Available from: [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Noël, T., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 62(13), e202213708. Available from: [Link]

- Google Patents. (2014). Method for preparing aminoacetaldehyde dimethyl acetal.

-

Reddy, M. S., et al. (2007). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Asian Journal of Chemistry, 19(6), 4845-4849. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

University of California, Davis. Interpretation of mass spectra. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PrepChem. (2023). Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). Available from: [Link]

-

MassBank. ALPINAL DIETHYL ACETAL; EI-B; MS. Available from: [Link]

-

UCLA. IR Absorption Table. Available from: [Link]

-

North, M., et al. (2021). Haber-independent, asymmetric synthesis of the marine alkaloid epi-leptosphaerin from a chitin-derived chiral pool synthon. Organic & Biomolecular Chemistry, 19(44), 9624-9628. Available from: [Link]

-

Boas, U., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(29-30), 4599-4601. Available from: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

Detsi, A., et al. (2002). Phenylhistine and (–)-Aurantiamine. Synthesis of a diverse dehydro-2,5-diketopiperazine library. Journal of the Chemical Society, Perkin Transactions 1, (18), 2149-2164. Available from: [Link]

-

Terent'ev, A. O., et al. (2022). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 27(24), 8783. Available from: [Link]

-

Scribd. Chemistry of Bifunctional Compounds. Available from: [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. Available from: [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Available from: [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available from: [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Aminopentanal Diethyl Acetal | CAS 21938-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility & Stability Profiling of 5-Aminopentanal Diethyl Acetal

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

5-Aminopentanal diethyl acetal (CAS 21938-23-8) serves as a critical "masked" aldehyde linker in the synthesis of antibody-drug conjugates (ADCs), heterocycles (e.g., piperidines), and surface modifications. While nominally soluble in a wide range of organic solvents, its utility is governed not by dissolution capacity but by chemical stability .

This guide addresses the specific challenge of handling this amphiphilic amine-acetal: preventing the thermodynamically favored, acid-catalyzed cyclization to

Part 1: Chemical Architecture & Physicochemical Profile

To understand the solubility behavior of 5-aminopentanal diethyl acetal, we must deconstruct its functional competing interests. It is an amphiphile containing a basic primary amine and a lipophilic acetal tail.

Table 1: Physicochemical Properties (CAS 21938-23-8)[1][2]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (175.27 g/mol ) facilitates high loading. | |

| Physical State | Colorless to pale yellow oil | Miscible with most organic liquids; no crystal lattice energy barrier to overcome. |

| pKa (Amine) | ~10.6 (Predicted) | Highly basic. Will protonate in acidic media, increasing water solubility but catalyzing degradation. |

| LogP (Octanol/Water) | ~1.5 - 1.9 (Estimated) | Lipophilic enough for DCM/EtOAc; hydrophilic enough for alcohols. |

| H-Bond Donors | 1 ( | Good solubility in H-bond accepting solvents (DMSO, Alcohols). |

| H-Bond Acceptors | 3 ( | Interaction with protic solvents stabilizes the solution. |

Part 2: Solubility Thermodynamics & Solvent Selection

Expert Insight: Do not rely solely on "like dissolves like." For this molecule, the dielectric constant (

The Solvent Compatibility Matrix

The following table categorizes solvents based on dissolution power and chemical compatibility.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Senior Scientist Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Moderate | Risk: DCM can degrade to HCl over time. Must be stabilized with amylene or stored over basic alumina. |

| Chlorinated | Chloroform ( | Excellent | Poor | Critical: |

| Alcohols | Ethanol / Methanol | Excellent | High | Ideal for storage. The excess alcohol shifts the equilibrium toward the acetal, preventing hydrolysis.[1] |

| Ethers | THF / Diethyl Ether | Good | High | Good for anhydrous reactions. Ensure THF is peroxide-free to prevent amine oxidation. |

| Aprotic Polar | DMSO / DMF | Good | High | Useful for biological assays, but difficult to remove during workup. |

| Hydrocarbons | Hexane / Heptane | Moderate | High | Soluble due to the diethyl acetal tail. Useful for washing away polar impurities. |

| Aqueous | Water (pH < 7) | High | Critical Failure | Immediate protonation and hydrolysis. |

| Aqueous | Water (pH > 11) | Low/Moderate | Moderate | Stable as the free base, but phase separation likely occurs. |

Part 3: The Stability Paradox (Mechanism of Failure)

The primary failure mode for researchers handling this compound is In Situ Cyclization . Unlike simple acetals, the presence of the pendant amine creates an intramolecular trap.

If the acetal is exposed to trace acid (even atmospheric

Visualization: Hydrolysis & Cyclization Pathway

The following diagram illustrates the "Danger Zone" where solvent acidity triggers the loss of the linear linker.

Figure 1: The acid-catalyzed degradation pathway.[2] Once the aldehyde is unmasked, cyclization is entropically favored (forming a 6-membered ring).

Part 4: Experimental Protocols

Protocol A: Safe Dissolution for NMR Analysis ( )

Standard Chloroform is acidic enough to degrade the sample during a 10-minute acquisition, leading to confusing spectra (identifying "ghost" aldehyde peaks).

-

Preparation: Take 0.7 mL of

. -

Neutralization: Add 5-10 mg of anhydrous Potassium Carbonate (

) or 1 drop of Triethylamine ( -

Filtration: If using carbonate, filter the solvent through a cotton plug into the NMR tube.

-

Dissolution: Add 10-20 mg of 5-aminopentanal diethyl acetal.

-

Validation: The

NMR should show a triplet at ~4.48 ppm (acetal methine) and no signal at ~9.7 ppm (aldehyde).

Protocol B: Solvent Screening Workflow

Use this logic flow to select the correct solvent for your specific application.

Figure 2: Decision tree for solvent selection based on experimental intent.

Part 5: Applications in Drug Development

Linker Technology (ADCs)

The diethyl acetal group acts as a "safety lock" for the aldehyde. In Antibody-Drug Conjugates, this molecule is often conjugated to a payload via the amine first.

-

Process: Perform the amine conjugation in DMF/DIPEA .

-

Trigger: The acetal is only removed (deprotected) in the final step using dilute aqueous acid (e.g., 0.1M HCl) to generate the aldehyde for site-specific protein conjugation.

Heterocycle Synthesis

Researchers intentionally exploit the instability described in Part 3 to synthesize piperidine derivatives.

-

Method: Dissolve in Ethanol/Water (1:1), add catalytic HCl, and add a reducing agent (

). -

Result: The acetal hydrolyzes

cyclizes to imine

References

-

PubChem. 5-Aminopentanal (Related Aldehyde Form) Compound Summary. [Link][3]

-

Organic Syntheses. Aminoacetal Synthesis (Analogous Chemistry). Org.[1][4] Synth. 1944, 24, 3. [Link]

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminopentanal | C5H11NO | CID 443849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Difference between aminopentanal diethyl acetal and aminobutyraldehyde diethyl acetal

An In-depth Technical Guide on the Core Differences Between Aminopentanal Diethyl Acetal and Aminobutyraldehyde Diethyl Acetal

A Foreword for the Advanced Practitioner

To the seasoned researchers, scientists, and drug development professionals, the distinction between two homologous building blocks might appear trivial at first glance. However, as we delve into the subtleties of aminopentanal diethyl acetal and aminobutyraldehyde diethyl acetal, it becomes evident that the single-carbon difference in their backbone is a pivotal determinant of their synthetic destiny. This guide is structured not as a mere recitation of facts, but as a deep-dive into the "why" and "how" these reagents are selected and utilized in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles which are the cornerstone of a vast number of pharmaceuticals. We will explore their intrinsic properties, their divergent reaction pathways, and the strategic implications of choosing one over the other.

Part 1: Foundational Chemistry and Physicochemical Properties

At their core, both molecules are aminoaldehydes where the aldehyde functionality is protected as a diethyl acetal. This protection is crucial, rendering the aldehyde group inert to nucleophilic attack and basic conditions, thus allowing for selective manipulation of the terminal amino group or other functionalities within a molecule. The deprotection is typically achieved under acidic aqueous conditions, regenerating the reactive aldehyde in situ for subsequent cyclization or coupling reactions.

4-Aminobutyraldehyde Diethyl Acetal

-

Synonyms: 4,4-Diethoxybutanamine, 1-Amino-4,4-diethoxybutane

-

Molecular Formula: C₈H₁₉NO₂

-

Molecular Weight: 161.24 g/mol

-

Core Application: Precursor to five-membered nitrogen heterocycles (pyrrolidines).

5-Aminopentanal Diethyl Acetal

-

Synonyms: 5,5-Diethoxypentanamine, 1-Amino-5,5-diethoxypentane

-

Molecular Formula: C₉H₂₁NO₂

-

Molecular Weight: 175.27 g/mol

-

Core Application: Precursor to six-membered nitrogen heterocycles (piperidines).

Comparative Physicochemical Data

| Property | 4-Aminobutyraldehyde Diethyl Acetal | 5-Aminopentanal Diethyl Acetal |

| CAS Number | 3658-94-6 | 5656-34-8 |

| Boiling Point | ~195-197 °C | ~215-217 °C |

| Density | ~0.911 g/mL | ~0.918 g/mL |

| Refractive Index | ~1.432 | ~1.437 |

The incremental increase in molecular weight and chain length for the pentanal derivative results in predictably higher boiling points and slightly increased density and refractive index. While these differences are minor, they can be relevant for process chemistry and scale-up considerations.

Part 2: The Strategic Divergence in Synthetic Utility

The choice between these two reagents is almost exclusively dictated by the desired ring size of the target heterocyclic product. The intramolecular cyclization of the transient aminoaldehyde, formed upon deprotection, is a kinetically and thermodynamically controlled process that overwhelmingly favors the formation of sterically and energetically stable 5- and 6-membered rings.

The Pathway to Pyrrolidines: The Four-Carbon Backbone

The use of 4-aminobutyraldehyde diethyl acetal is a well-trodden path to the pyrrolidine ring system, a privileged scaffold in medicinal chemistry.

Conceptual Workflow: Synthesis of a Substituted Pyrrolidine

Caption: Generalized workflow for pyrrolidine synthesis.

Detailed Experimental Protocol: Synthesis of N-Benzylpyrrolidine

-

Acetal Deprotection and Imine Formation: To a solution of 4-aminobutyraldehyde diethyl acetal (1.0 eq.) and benzylamine (1.0 eq.) in methanol (0.5 M), add acetic acid (2.0 eq.). Stir the mixture at room temperature for 2 hours. The acidic conditions facilitate both the hydrolysis of the acetal to the aldehyde and the condensation with benzylamine to form the corresponding iminium ion.

-

Reductive Cyclization: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise. The choice of a mild reducing agent like NaBH₃CN is critical as it selectively reduces the iminium ion over the aldehyde, preventing unwanted side reactions. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-benzylpyrrolidine.

The Pathway to Piperidines: The Five-Carbon Backbone

Conversely, the five-carbon chain of 5-aminopentanal diethyl acetal is perfectly pre-organized for the formation of the piperidine ring, another ubiquitous scaffold in drug discovery, found in blockbuster drugs such as Ritalin and fentanyl.

Conceptual Workflow: Synthesis of a Substituted Piperidine

Caption: Generalized workflow for piperidine synthesis.

Detailed Experimental Protocol: Synthesis of N-Methylpiperidine

-

Acetal Deprotection and Cyclization (Eschweiler-Clarke conditions): In a round-bottom flask, combine 5-aminopentanal diethyl acetal (1.0 eq.), aqueous formaldehyde (37%, 2.5 eq.), and formic acid (2.5 eq.). The formic acid serves as both the acid catalyst for acetal deprotection and the reducing agent.

-

Reaction Execution: Heat the mixture to reflux (approximately 100 °C) for 4 hours. The reaction proceeds via the in situ formation of 5-aminopentanal, intramolecular cyclization to form the enamine/iminium ion, and subsequent methylation and reduction by the formaldehyde/formic acid system.

-

Work-up and Purification: Cool the reaction mixture to room temperature and basify with 2M NaOH solution until pH > 12. Extract the product with diethyl ether (3x). Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure (N-methylpiperidine is volatile). The crude product can be purified by distillation.

Part 3: Mechanistic Considerations and Causality

The trustworthiness of these synthetic routes lies in the predictable nature of the intramolecular cyclization. The formation of 5- and 6-membered rings is favored due to a combination of low ring strain and favorable entropic factors for the cyclization event.

Logical Relationship: Chain Length to Ring Size

Caption: The direct correlation between carbon chain length and the resulting heterocyclic scaffold.

The choice of experimental conditions, particularly the pH and the reducing agent, is critical. Acidic conditions are required for acetal deprotection, but strongly acidic conditions can lead to polymerization or other side reactions of the aldehyde. The use of mild reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride is standard practice for reductive aminations as they are stable in weakly acidic media and exhibit excellent selectivity.

Part 4: Conclusion and Future Perspectives

The distinction between aminopentanal diethyl acetal and aminobutyraldehyde diethyl acetal is a classic example of how a subtle structural modification in a starting material can have profound consequences on the outcome of a synthetic sequence. The ability to predictably and efficiently generate either a pyrrolidine or a piperidine ring by simply choosing the appropriate homolog is a testament to the elegance and power of strategic organic synthesis. As drug discovery continues to demand access to novel and diverse chemical matter, a deep understanding of the utility and limitations of these fundamental building blocks will remain an invaluable asset to the medicinal and synthetic chemist.

References

-

4-Aminobutyraldehyde diethyl acetal: PubChem Compound Summary for CID 77239. National Center for Biotechnology Information. [Link]

-

5-Aminopentanal diethyl acetal: PubChem Compound Summary for CID 80031. National Center for Biotechnology Information. [Link]

-

Reductive Amination: Organic Chemistry Portal. Reductive Amination. [Link]

-

Eschweiler-Clarke Reaction: Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

Technical Handling & Risk Management Guide: 5,5-Diethoxypentylamine

This guide serves as a comprehensive technical manual for the safe handling, storage, and application of 5,5-diethoxypentylamine .[1] It is designed for drug development professionals utilizing this reagent as a masked aldehyde linker in bioconjugation and synthetic medicinal chemistry.

CAS Number: 17252-79-8

Synonyms: 5-Aminovaleraldehyde diethyl acetal; 1-Pentanamine, 5,5-diethoxy-

Formula:

Executive Summary & Strategic Utility

In the landscape of antibody-drug conjugates (ADCs) and protein modification, 5,5-diethoxypentylamine functions as a critical heterobifunctional linker precursor.[1] Its primary utility lies in its dual nature:

-

Primary Amine (C1): Available for immediate coupling to activated esters (e.g., NHS-esters) or carboxylic acids.

-

Diethyl Acetal (C5): A "masked" aldehyde. Under neutral/basic conditions, it remains inert, preventing polymerization.[1][2] Upon acid-catalyzed hydrolysis, it liberates a reactive aldehyde suitable for reductive amination or oxime ligation.[1]

Operational Criticality: The integrity of the acetal group is paramount. Premature hydrolysis due to improper storage (moisture/acid exposure) renders the reagent useless and potentially hazardous due to the formation of oligomers.

Physicochemical Profile

Data synthesized from structural analogues and standard certificate of analysis (CoA) benchmarks.[1]

| Property | Value / Description | Engineering Implication |

| Physical State | Colorless to pale yellow liquid | Viscosity considerations for automated dispensing.[1] |

| Boiling Point | ~85–90 °C @ 0.5 mmHg (Predicted) | High-vacuum distillation required for purification; thermally stable <100°C. |

| Density | ~0.91 g/mL | Lighter than water; phase separation in aqueous extractions.[1] |

| Solubility | Soluble in DCM, MeOH, THF, Water | Versatile for both organic synthesis and aqueous conjugation steps.[1] |

| Flash Point | > 90 °C (Estimated) | Combustible Liquid (Class IIIB). Avoid open flames. |

| pKa | ~10.5 (Amine) | Highly basic; requires buffering in biological applications. |

Hazard Characterization (GHS Classification)

While less volatile than lower molecular weight amines (e.g., diethylamine), this compound poses specific risks associated with its basicity and acetal functionality.[1]

Core Hazards

-

Skin Irritation (Category 2): Causes localized inflammation upon contact.

-

Eye Irritation (Category 2A): Induces severe irritation; alkaline burns are possible if untreated.

-

STOT-SE (Category 3): Inhalation of mists may cause respiratory tract irritation.[1]

Mechanistic Toxicology[1][3]

-

Alkaline Hydrolysis of Lipids: As a primary amine, it can saponify membrane lipids, leading to tissue necrosis upon prolonged contact.[1]

-

Ethanol Release: Upon ingestion or absorption, metabolic hydrolysis yields ethanol and 5-aminovaleraldehyde.[1] The aldehyde intermediate is reactive and potentially cytotoxic at high concentrations.

Operational Safety & Protocol

The Golden Rule: Moisture is the enemy. The acetal functionality is kinetically stable in base but thermodynamically unstable in aqueous acid.

Storage Hierarchy

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen due to density).

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers which may catalyze oxidation.[2]

Emergency Response Workflow

-

Skin Contact: Wash with 5% acetic acid (vinegar) followed by soap and water to neutralize the amine.

-

Spill Cleanup: Do not use acidic absorbents (clay). Use sand or vermiculite, then neutralize the waste stream with dilute sodium bisulfate before disposal.

Visualization: Safe Handling Lifecycle

The following diagram outlines the "Cradle-to-Grave" workflow for handling this reagent in a GLP environment.

Caption: Operational workflow emphasizing moisture exclusion during dispensing to prevent acetal degradation.

Application Context: The Deprotection Mechanism

Understanding the deprotection mechanism is vital for experimental design. The transition from Acetal to Aldehyde is an equilibrium process driven by water and acid.

Experimental Protocol: Controlled Deprotection

-

Dissolution: Dissolve the amine-conjugated intermediate in a mixture of Water/Acetonitrile (1:1).

-

Acidification: Add Trifluoroacetic acid (TFA) or HCl to reach pH 2–3.

-

Monitoring: Track the disappearance of the acetal signal (multiplet at ~4.5 ppm) via 1H-NMR or mass shift (-46 Da due to loss of EtOH).

-

Neutralization: Crucial Step. Once deprotected, immediately buffer to pH 6.0 for reductive amination. Prolonged exposure to high pH > 9 can cause the aldehyde to undergo aldol condensation (polymerization).

Visualization: Chemical Pathway

Caption: Acid-catalyzed hydrolysis pathway showing the critical risk of polymerization at high pH.[1]

References

-

PubChem Compound Summary. (n.d.). 1-Pentanamine, 5,5-diethoxy- (CAS 17252-79-8).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative text on heterobifunctional linkers and aldehyde-amine chemistry).

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Acetal Derivatives. Retrieved from [Link][1]

Sources

Topic: Chemical Stability of 5-Aminopentanal Diethyl Acetal Under Basic Conditions

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Aminopentanal diethyl acetal is a valuable bifunctional building block in organic synthesis, notable for its role in constructing complex nitrogen-containing molecules and pharmaceuticals like (±)-Harmicine.[1][2] Its utility is critically dependent on the orthogonal reactivity of its two functional groups: the primary amine and the protected aldehyde (acetal). This guide provides a comprehensive analysis of the chemical stability of the diethyl acetal moiety under basic conditions. We will delve into the fundamental electronic and mechanistic principles that confer its robust stability, explore the theoretical limits of this stability under forcing conditions, and provide detailed, actionable protocols for its quantitative assessment. This document is intended to serve as a practical resource for chemists aiming to leverage this molecule's unique properties in multi-step synthetic campaigns.

The Principle of Acetal Stability: A Mechanistic Overview

A central tenet in organic chemistry is the general stability of acetals in neutral to strongly basic environments.[3][4] This characteristic makes them ideal protecting groups for aldehydes and ketones during reactions involving strong bases, nucleophiles, or hydrides.[5][6][7] To appreciate the stability of 5-aminopentanal diethyl acetal, one must first understand why the acetal functional group is inherently resistant to basic conditions, especially when contrasted with its marked lability in the presence of acid.[8][9]

The stability is not absolute but is a result of high kinetic barriers to reaction pathways available under basic conditions.

-

Absence of an Acidic Proton: Unlike a hemiacetal, which possesses a hydroxyl group, an acetal has no readily available acidic proton for a base to abstract. The initial deprotonation step that can initiate the collapse of a hemiacetal is absent in an acetal.[10][11]

-

Poor Leaving Groups: For a base or nucleophile (like OH⁻) to induce cleavage of the acetal, it would require the displacement of an alkoxide group (⁻OEt). Alkoxides are strong bases and, consequently, poor leaving groups, making both SN2 and E2-type reactions energetically unfavorable.[11]

-

Stereoelectronic Effects: The highest occupied molecular orbital (HOMO) of an attacking nucleophile must interact with the lowest unoccupied molecular orbital (LUMO) of the acetal. The LUMO of an acetal is the C-O σ* antibonding orbital. This orbital's energy is significantly raised by repulsive interactions with the lone pair electrons on the acetal oxygen atoms. This energetic penalty makes the acetal carbon less electrophilic and far less susceptible to nucleophilic attack compared to a carbonyl carbon.[10]

In contrast, acid-catalyzed hydrolysis proceeds readily because protonation of an acetal oxygen converts the alkoxy group into an alcohol (EtOH), which is an excellent leaving group.[5][12] This allows for the formation of a resonance-stabilized oxocarbenium ion, which is then rapidly attacked by water to complete the hydrolysis.

Figure 1: Contrasting reactivity of acetals in acidic versus basic media.

Influence of the Aminopentyl Moiety

The presence of a primary amine on the alkyl chain introduces an intramolecular basic and nucleophilic center. However, under typical basic conditions (e.g., aqueous NaOH, KOH), the amine will primarily exist in its neutral, unprotonated state. It is unlikely to significantly influence the stability of the distal acetal group.

-

Intramolecular Catalysis: For the amine to participate in acetal cleavage, it would need to act as an intramolecular nucleophile, attacking the acetal carbon. This would require the formation of a strained, six-membered cyclic intermediate with a positive charge on the nitrogen and would still necessitate the expulsion of an ethoxide anion—a highly unfavorable process.

-

Substrate for Side Reactions: The primary concern in strongly basic media is not the degradation of the acetal but potential side reactions involving the aminopentyl chain itself, such as deprotonation at the carbon alpha to the nitrogen under exceptionally harsh conditions (e.g., using organolithium bases), though this is outside the scope of typical process chemistry.

Therefore, for the vast majority of synthetic applications, the amino and diethyl acetal groups can be considered chemically orthogonal under basic conditions.

Experimental Framework for Stability Assessment

While theoretically stable, it is imperative for process development and drug stability studies to quantify the compound's stability under specific, potentially forcing, conditions. The following section outlines a robust, self-validating methodology to assess the stability of 5-aminopentanal diethyl acetal.

Objective and Workflow

The primary goal is to quantify the concentration of 5-aminopentanal diethyl acetal over time when exposed to a matrix of basic conditions, temperatures, and solvents. This allows for the determination of degradation kinetics, if any, and the establishment of safe operating limits.

Figure 2: Experimental workflow for stability testing of 5-aminopentanal diethyl acetal.

Detailed Experimental Protocols

Protocol 1: Stress Sample Preparation

This protocol is designed to test the compound's stability across a range of conditions relevant to chemical synthesis and formulation.

-

Stock Solution Preparation: Prepare a stock solution of 5-aminopentanal diethyl acetal (e.g., 10 mg/mL) in a Class A volumetric flask using a solvent that will be miscible with all test conditions, such as ethanol.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., dodecane or tridecane, which are stable and chromatographically resolved) in the same solvent. The IS is crucial for accurate quantification, correcting for variations in sample volume and GC injection.[13]

-

Reaction Vessel Setup: For each test condition, label a series of vials (one for each time point). For example, for the condition "1M NaOH in H₂O at 60°C," you would have vials for T=0, T=2h, T=8h, etc.

-

Initiation of Experiment:

-

To each vial for a given condition, add the appropriate basic solution (e.g., 1.8 mL of 1M NaOH).

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature and allow them to equilibrate.

-

To initiate the experiment, add a precise volume of the acetal stock solution (e.g., 0.2 mL) to each vial, vortex briefly, and start the timer. This creates a final acetal concentration of 1 mg/mL.

-

Protocol 2: Quenching and Sample Analysis by Gas Chromatography (GC)

This protocol ensures that any potential degradation is halted immediately upon sampling and that the analyte is quantified accurately.

-

Quenching Solution: Prepare a quenching solution containing a buffer to neutralize the base (e.g., a phosphate buffer at pH 7) and the internal standard. The concentration of the IS should be chosen to give a peak area comparable to that of the analyte.

-

Sampling: At each designated time point (e.g., 2 hours), remove the corresponding vial from the incubator. Immediately transfer a precise aliquot of the reaction mixture (e.g., 1 mL) into a separate vial containing a precise volume of the quenching solution (e.g., 1 mL). Vortex thoroughly. The T=0 sample is prepared by adding the reaction mixture to the quenching solution immediately after initiation.

-

Liquid-Liquid Extraction: To the quenched sample, add an immiscible organic solvent such as ethyl acetate or dichloromethane (e.g., 2 mL). Vortex vigorously for 1 minute to extract the 5-aminopentanal diethyl acetal and the internal standard into the organic layer.

-

Sample Preparation for GC: Allow the layers to separate. Carefully transfer the organic (top) layer to a GC vial. It may be beneficial to pass the organic layer through a small plug of a drying agent like Na₂SO₄ to remove any residual water.

-

GC Analysis: Inject the sample onto a GC system equipped with a Flame Ionization Detector (FID). A standard non-polar column (e.g., DB-5 or equivalent) is typically suitable. The method should be optimized to achieve baseline separation between the solvent, the analyte, and the internal standard.[14]

Data Presentation and Interpretation

The results should be tabulated to clearly show the percentage of the parent compound remaining at each time point under each condition relative to the T=0 sample.

Table 1: Physicochemical Properties of 5-Aminopentanal Diethyl Acetal

| Property | Value | Source |

|---|---|---|

| CAS Number | 21938-23-8 | [1][2] |

| Molecular Formula | C₉H₂₁NO₂ | [1][2] |

| Molecular Weight | 175.27 g/mol | [2] |

| Appearance | Liquid (Typical) | General Knowledge |

| pKa (Predicted) | ~10.60 |[1] |

Table 2: Example Data Summary for Stability Assessment

| Condition | Temp (°C) | Time (h) | % Remaining (Mean ± SD, n=3) |

|---|---|---|---|

| 0.1 M NaOH (aq) | 25 | 0 | 100 |

| 24 | 99.8 ± 0.3 | ||

| 48 | 99.5 ± 0.4 | ||

| 1.0 M NaOH (aq) | 60 | 0 | 100 |

| 24 | 98.9 ± 0.5 | ||

| 48 | 97.5 ± 0.6 | ||

| 1.0 M t-BuOK in THF | 25 | 0 | 100 |

| 24 | 99.9 ± 0.2 |

| | | 48 | 99.7 ± 0.2 |

Data are hypothetical and for illustrative purposes only.

A plot of % remaining versus time for each condition will reveal the degradation kinetics. For a first-order degradation process, a plot of ln([A]/[A]₀) vs. time will yield a straight line with a slope equal to -k (the rate constant).

Conclusion

5-Aminopentanal diethyl acetal exhibits exceptional stability under a wide range of basic conditions, a property derived from the fundamental electronic and mechanistic characteristics of the acetal functional group.[3][15] The presence of the primary amino group does not compromise the integrity of the acetal moiety, allowing for selective chemical manipulations at the nitrogen center. For applications in research and drug development that require stringent process control and stability validation, the experimental framework provided herein offers a reliable and quantitative method to define operational limits. By understanding the core principles of its stability and employing systematic evaluation, scientists can confidently utilize this versatile building block to its full potential.

References

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Available from: [Link]

-

University of Calgary. Lecture 9: Acetals. Available from: [Link] (Note: This is a representative link for general acetal chemistry education).

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Available from: [Link]

-

Raymond, J. A., & Rebek, J. Jr. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9833–9841. Available from: [Link]

-

PrepChem.com. Synthesis of 3-aminopropanal diethylacetal. Available from: [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available from: [Link]

-

Oriyama, T., Wadamoto, M., & Ishiwata, T. (2006). Reaction of the Acetals with TESOTf−Base Combination; Speculation of the Intermediates and Efficient Mixed Acetal Formation. Journal of the American Chemical Society, 128(18), 6072–6073. Available from: [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Available from: [Link]

-

Molbase. 5-AMinopentanal Diethyl Acetal CAS NO.21938-23-8. Available from: [Link]

-

Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles?. Available from: [Link]

-

Study.com. Acetal Group | Formation, Structure & Mechanism. Available from: [Link]

-

Gualandi, C., et al. (2020). Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures. Macromolecular Rapid Communications, 41(21), 2000353. Available from: [Link]

-

Le, A. T., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30207–30215. Available from: [Link]

-

Roy, G., et al. (2010). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 132(25), 8804–8813. Available from: [Link]

-

All 'bout Chemistry. (2019, November 29). Stability of acetals and hemi-acetals in acid and base. [Video]. YouTube. Available from: [Link]

-

Liu, H., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5342–5348. Available from: [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Aminopentanal Diethyl Acetal | CAS 21938-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. study.com [study.com]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. Dimethyl Acetals [organic-chemistry.org]

Common synonyms for aminopentanal diethyl acetal in organic synthesis

An In-Depth Technical Guide to the Nomenclature and Synonyms of 5-Aminopentanal Diethyl Acetal in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, bifunctional molecules serve as powerful and efficient building blocks for the construction of complex molecular architectures. 5-Aminopentanal diethyl acetal is a prime example of such a versatile reagent. Possessing both a primary amine and a protected aldehyde functionality, it offers a strategic advantage in multistep syntheses, particularly for the creation of heterocyclic systems. Its most prominent application lies in the synthesis of piperidine scaffolds, a privileged structure in medicinal chemistry and natural product synthesis.[1][2]

A significant challenge for researchers and drug development professionals can be navigating the varied nomenclature used for this compound across chemical literature, patents, and commercial supplier catalogs. A clear understanding of its common synonyms is essential for effective literature reviews, sourcing of starting materials, and unambiguous communication of synthetic procedures. This guide provides a comprehensive overview of the nomenclature, chemical properties, and synthetic applications of 5-aminopentanal diethyl acetal, serving as a technical resource for scientists in the field.

Part 1: Core Chemical Identity

To ensure clarity and precision in any synthetic endeavor, it is crucial to begin with the fundamental identifiers of the chemical entity.

-

Molecular Formula: C₉H₂₁NO₂

-

Chemical Structure:

Common Synonyms and Identifiers

The following table summarizes the most frequently encountered synonyms for this compound. Familiarity with these names is critical for efficient searching of chemical databases and literature.

| Synonym | Source / Context of Use |

| 5-Aminopentanal Diethyl Acetal | Common name, widely used in supplier catalogs.[5][6] |

| 5-Aminovaleraldehyde Diethyl Acetal | Trivial name derived from valeraldehyde.[4][6] |

| 5,5-Diethoxy-1-pentanamine | A common variation of the IUPAC name.[4][6] |

| 1-Pentanamine, 5,5-diethoxy- | Indexed name in some chemical databases.[3] |

| 5,5-Diethoxypentylamine | A simplified, common synonym. |

Part 2: The Chemistry of a Dual-Functionality Building Block

The synthetic utility of 5,5-diethoxypentan-1-amine stems from the distinct and controllable reactivity of its two functional groups: the diethyl acetal and the primary amine.

The Diethyl Acetal: A Robust Aldehyde Protecting Group

The diethyl acetal serves as a stable protecting group for the C1 aldehyde. This protection is a cornerstone of its utility, rendering the otherwise reactive carbonyl group inert to a wide range of reaction conditions.[8][9]

-

Stability: The acetal is highly stable under basic, nucleophilic (e.g., organometallic reagents), and reducing (e.g., LiAlH₄, NaBH₄) conditions.[10][11] This allows for extensive chemical transformations to be performed on other parts of the molecule, most notably the amine terminus.

-

Deprotection (Hydrolysis): The aldehyde can be readily regenerated by treatment with aqueous acid.[10][11] This mild deprotection protocol is a key feature, enabling the unmasking of the aldehyde at a desired stage of the synthesis.

Caption: General workflow for using the diethyl acetal as a protecting group.

The Primary Amine: A Versatile Nucleophile

The terminal primary amine at the C5 position is a versatile nucleophilic handle. It can participate in a wide array of classical amine reactions, including:

-

N-Alkylation

-

Acylation to form amides

-

Reductive amination

-

Formation of sulfonamides

The choice of reaction at the amine terminus is often dictated by the stability of the chosen functional group to the acidic conditions required for subsequent acetal deprotection. For instance, protecting the amine with an acid-labile group like Boc (tert-butoxycarbonyl) would be incompatible if the next step is acetal hydrolysis.

Synergistic Reactivity: The Gateway to Piperidines

The true power of 5,5-diethoxypentan-1-amine is realized when its dual functionalities are used in concert. The most common application is the synthesis of the piperidine ring system, a core component of countless pharmaceutical agents.[2][12]

The synthetic sequence is elegant and efficient:

-

Deprotection: The molecule is treated with aqueous acid, which hydrolyzes the diethyl acetal to reveal the free aldehyde.

-

Intramolecular Cyclization: The newly formed aldehyde is now in the same molecule as the primary amine. This intermediate, 5-aminopentanal[13], is prone to intramolecular cyclization via the formation of a cyclic iminium ion.

-

Reduction: In the presence of a suitable reducing agent, the iminium ion is reduced to form the stable piperidine ring.

Caption: Key steps in the synthesis of piperidine from 5,5-diethoxypentan-1-amine.

Part 3: Experimental Protocols and Strategic Considerations

Protocol: General Procedure for Piperidine Synthesis

This protocol describes a generalized method for the acid-catalyzed deprotection and subsequent reductive cyclization of 5,5-diethoxypentan-1-amine.

Step 1: Acetal Hydrolysis

-

Dissolve 5,5-diethoxypentan-1-amine (1.0 eq) in a suitable solvent mixture, such as aqueous tetrahydrofuran (THF) or acetone.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid, p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or GC-MS. The intermediate aldehyde is typically not isolated.

Step 2: Reductive Amination

-

Once hydrolysis is complete, adjust the pH of the solution to a mildly acidic range (pH 4-6) if necessary.

-

Add a reducing agent suitable for reductive amination, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1 - 1.5 eq).

-

Stir the reaction mixture at room temperature until the formation of the piperidine product is complete.

Step 3: Workup and Purification

-

Quench the reaction by carefully adding a base (e.g., aqueous NaOH) until the solution is alkaline.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield the desired piperidine.

Orthogonal Protecting Group Strategies

In more complex syntheses, both the amine and aldehyde may need to be masked. The diethyl acetal is compatible with several common amine protecting groups, allowing for orthogonal deprotection strategies.

| Amine Protecting Group | Abbreviation | Deprotection Condition | Orthogonality with Diethyl Acetal |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Excellent. Acetal is stable to hydrogenation.[10] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Excellent. Acetal is stable to basic conditions. |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Poor. Conditions for Boc removal will also cleave the acetal. |

Part 4: Applications in Drug Development and Total Synthesis

The strategic value of 5,5-diethoxypentan-1-amine and its synonyms is demonstrated by its use as a key starting material in the synthesis of biologically active molecules.

-

(±)-Harmicine Synthesis: This compound is explicitly cited as a reagent in the synthesis of (±)-Harmicine, an alkaloid.[5][6]

-

Substituted Piperidine Scaffolds: Its primary role is in the generation of substituted piperidines. The piperidine motif is a cornerstone of medicinal chemistry, found in drugs targeting a vast array of conditions, from neurological disorders to infectious diseases.[2][14] The ability to modify the amine before cyclization allows for the straightforward synthesis of N-substituted piperidines.

Conclusion

5-Aminopentanal diethyl acetal, more formally known as 5,5-diethoxypentan-1-amine, is a highly valuable bifunctional building block in organic synthesis. Its utility is rooted in the stable, yet readily cleavable, acetal protecting group and the versatile primary amine. The synergy between these two groups provides an elegant and efficient pathway to the piperidine heterocyclic system. For researchers, scientists, and drug development professionals, a thorough understanding of its various synonyms—including 5-aminovaleraldehyde diethyl acetal and 5,5-diethoxy-1-pentanamine—is paramount for navigating the scientific and commercial landscape. This knowledge ensures accurate literature searching, reliable procurement, and the successful design and execution of synthetic routes leveraging this powerful reagent.

References

-

LookChem. 5-AMinopentanal Diethyl Acetal CAS NO.21938-23-8. [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

PubChem. 5,5-Diethoxypentan-1-amine | C9H21NO2 | CID 13115674. [Link]

-

Wikipedia. Acetal. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

Ravi Divakaran. Protecting groups in organic synthesis. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Wiley Online Library. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

-

Organic Chemistry Portal. Synthesis of piperidines. [Link]

-

PubChem. 5-Aminopentanal | C5H11NO | CID 443849. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 5,5-Diethoxypentan-1-amine | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Aminopentanal Diethyl Acetal | CAS 21938-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 5-AMinopentanal Diethyl Acetal, CasNo.21938-23-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. One moment, please... [total-synthesis.com]

- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. Dimethyl Acetals [organic-chemistry.org]

- 12. Piperidine synthesis [organic-chemistry.org]

- 13. 5-Aminopentanal | C5H11NO | CID 443849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Boiling point and density of aminopentanal diethyl acetal

The following is an in-depth technical guide on Aminopentanal Diethyl Acetal (5-Aminopentanal diethyl acetal), structured for researchers and drug development professionals.

Critical Intermediate for Piperidine & Indolizidine Alkaloid Synthesis

Executive Summary

Aminopentanal diethyl acetal (CAS: 21938-23-8), formally 5,5-diethoxypentan-1-amine , is a bifunctional aliphatic building block characterized by a primary amine terminus and a masked aldehyde (acetal) terminus.[1] Its structural utility lies in its ability to undergo controlled cyclization, making it a "linchpin" reagent in the synthesis of saturated nitrogen heterocycles, particularly piperidines and indolizidines (e.g., (+/-)-Harmicine).

Unlike simple amines, the acetal protection allows this compound to survive basic and nucleophilic conditions, releasing the reactive aldehyde only upon specific acidic triggering. This orthogonality is essential for multi-step total synthesis in medicinal chemistry.

Physicochemical Specifications

The following data aggregates reported experimental values and high-confidence predicted properties from major chemical databases.

| Property | Value | Condition / Note |

| CAS Number | 21938-23-8 | - |

| IUPAC Name | 5,5-diethoxypentan-1-amine | - |

| Molecular Formula | C | - |

| Molecular Weight | 175.27 g/mol | - |

| Boiling Point | 232 °C | @ 760 mmHg (Approximate/Predicted) [1][2] |

| Density | 0.904 g/mL | @ 25 °C [1][3] |

| Refractive Index | 1.4350 | Predicted ( |

| pKa | 10.6 ± 0.1 | Predicted (Conjugate acid) |

| Appearance | Colorless to pale yellow liquid | Amine odor |

| Solubility | Soluble in EtOH, CHCl | Miscible with most organic solvents |

Technical Note on Boiling Point: While the atmospheric boiling point is extrapolated to ~232°C, distillation of this compound is recommended under reduced pressure to prevent thermal degradation (oxidation of the amine). A typical range for similar amino-acetals is 90–110 °C at 0.5–1.0 mmHg .

Synthesis & Preparation Protocol

To ensure high purity for pharmaceutical applications, the Gabriel Synthesis pathway is preferred over direct ammonolysis of the halo-acetal, as it prevents the formation of secondary/tertiary amine byproducts (poly-alkylation).

Core Reaction Pathway

-

Alkylation: Nucleophilic substitution of 5-chloropentanal diethyl acetal with potassium phthalimide.

-

Deprotection: Hydrazinolysis of the phthalimide intermediate to release the primary amine.

Graphviz Workflow: Gabriel Synthesis Route

Figure 1: Gabriel synthesis pathway ensuring mono-amination and protection integrity.

Detailed Experimental Protocol

Step 1: Phthalimide Alkylation

-

Reagents: 5-Chloropentanal diethyl acetal (1.0 equiv), Potassium Phthalimide (1.1 equiv), DMF (anhydrous).

-

Procedure:

-

Suspend potassium phthalimide in DMF under nitrogen atmosphere.

-

Add 5-chloropentanal diethyl acetal dropwise at room temperature.

-